molecular formula C14H14N2O3 B15042428 N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B15042428
M. Wt: 258.27 g/mol
InChI Key: VRAZOWSNBNJAFB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The methoxy group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological and catalytic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific combination of a furan ring and a methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-10-12(7-8-19-10)14(17)16-15-9-11-5-3-4-6-13(11)18-2/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

VRAZOWSNBNJAFB-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.